Ethyl hept-3-ynoate

Description

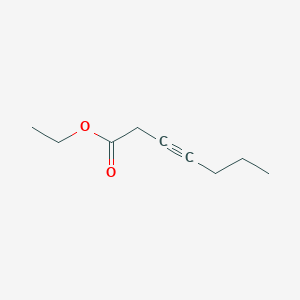

Ethyl hept-3-ynoate, also known as ethyl 2-heptynoate, is an organic compound with the molecular formula C9H14O2. It belongs to the class of esters and is characterized by the presence of a triple bond between the second and third carbon atoms in the heptane chain. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

CAS No. |

89216-44-4 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

ethyl hept-3-ynoate |

InChI |

InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h3-5,8H2,1-2H3 |

InChI Key |

KLVNJGJGSNLJTH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hept-3-ynoate can be synthesized through several methods. One common synthetic route involves the esterification of hept-3-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, this compound can be produced using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl hept-3-ynoate undergoes various chemical reactions, including:

Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

Reduction: The triple bond can be reduced to a double bond or a single bond, forming alkenes or alkanes, respectively.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Diketones, carboxylic acids

Reduction: Alkenes, alkanes

Substitution: Different esters, amides

Scientific Research Applications

Ethyl hept-3-ynoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: It can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl hept-3-ynoate involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, the ester group can be hydrolyzed by esterases, leading to the formation of hept-3-ynoic acid and ethanol. The triple bond in the heptane chain can also participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Ethyl hept-3-ynoate can be compared with other similar compounds such as:

Ethyl hept-2-ynoate: Similar structure but with the triple bond between the second and third carbon atoms.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Hept-3-ynoic acid: The corresponding carboxylic acid without the ester group.

Uniqueness

This compound is unique due to its specific ester group and the position of the triple bond, which confer distinct reactivity and properties compared to its analogs.

Biological Activity

Ethyl hept-3-ynoate is an organic compound classified as an ester, derived from hept-3-ynoic acid and ethanol. Its molecular formula is C₉H₁₄O₂, and it features a distinctive triple bond in its structure, which contributes to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its enzyme inhibition potential, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Triple Bond : Located between the third and fourth carbon atoms in the heptane chain.

- Fruity Aroma : This property makes it relevant in industrial applications such as flavoring agents.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition. The triple bond in its structure allows it to interact with enzyme active sites, potentially blocking substrate access and inhibiting enzyme activity. This characteristic positions it as a candidate for pharmacological applications.

Enzyme Inhibition Studies

- Mechanism of Action : this compound may inhibit enzymes by binding to their active sites. This interaction prevents substrates from accessing the enzyme, effectively reducing enzymatic activity.

- Potential Applications : The compound's ability to inhibit enzymes suggests its utility in developing therapeutic agents targeting specific biochemical pathways.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with similar compounds highlights its unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl heptanoate | No triple bond; saturated | More stable; widely used as a flavoring agent |

| Hept-3-yne | Alkyne without ester group | More reactive due to the presence of a terminal alkyne |

| Ethyl but-2-ynoate | Shorter carbon chain; similar triple bond | Different reactivity profile due to shorter chain |

This compound's combination of an ester group and a triple bond provides unique reactivity not found in the other compounds listed.

Study on Enzyme Inhibition

A study focused on the inhibitory effects of this compound on specific enzymes demonstrated that:

- Inhibition Rate : The compound showed a significant reduction in enzyme activity at varying concentrations, indicating strong potential for therapeutic applications.

Synthesis Methods

This compound can be synthesized through several methods:

- Direct Esterification : Reacting hept-3-ynoic acid with ethanol in the presence of an acid catalyst.

- Alkyne Functionalization : Utilizing alkyne chemistry to introduce functional groups that enhance biological activity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic pathways for producing high-purity Ethyl hept-3-ynoate, and how can researchers validate product integrity?

- Methodological Answer : this compound is typically synthesized via alkyne carboxylation or esterification of hept-3-ynoic acid with ethanol under acidic catalysis. Researchers should employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity, complemented by NMR spectroscopy (¹H and ¹³C) for structural confirmation. Quantify impurities using mass spectrometry (MS) and cross-reference retention indices with established databases . For reproducibility, document reaction conditions (e.g., solvent, temperature, catalyst loading) and use internal standards during analysis.

Q. How do researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via UV-Vis spectroscopy for conjugated diene formation (indicative of alkyne decomposition) and track ester hydrolysis using FT-IR (loss of carbonyl peaks at ~1740 cm⁻¹). Statistical tools like ANOVA can identify significant degradation pathways, while Arrhenius modeling predicts shelf life .

Q. What spectroscopic techniques are optimal for distinguishing this compound from structural analogs?

- Methodological Answer : Combine ¹³C NMR to resolve the ester carbonyl (δ ~165-170 ppm) and alkyne carbons (δ ~70-90 ppm). IR spectroscopy differentiates ester C=O stretches (~1740 cm⁻¹) from ketones or amides. For ambiguous cases, use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. Compare experimental data with computational predictions (DFT-based chemical shift calculations) to resolve ambiguities .

Advanced Research Questions

Q. How does the electron-deficient alkyne moiety in this compound influence its reactivity in Diels-Alder reactions?

- Methodological Answer : The electron-deficient triple bond acts as a dienophile in inverse electron-demand Diels-Alder reactions. To study this, design kinetic experiments using cyclopentadiene as the diene under varying solvent polarities (e.g., toluene vs. DMF). Monitor reaction rates via in situ Raman spectroscopy or stopped-flow UV-Vis. Computational modeling (e.g., DFT for transition-state analysis) can rationalize regioselectivity and activation energies .

Q. What strategies mitigate side reactions during this compound’s use in multicomponent coupling reactions?

- Methodological Answer : Optimize catalytic systems (e.g., Pd/Cu bimetallic catalysts) to suppress alkyne oligomerization. Use additives like triphenylphosphine to stabilize intermediates. Monitor side products via GC-MS and employ design of experiments (DoE) to identify critical factors (e.g., temperature, ligand ratio). For mechanistic clarity, conduct isotopic labeling (e.g., deuterated substrates) to trace reaction pathways .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in hydrogenation studies?

- Methodological Answer : Replicate experiments using standardized protocols (e.g., catalyst pre-treatment, H₂ pressure). Perform control experiments to isolate catalyst vs. substrate effects. Use X-ray photoelectron spectroscopy (XPS) to verify catalyst surface composition and operando IR to monitor intermediate species. Apply meta-analysis to published data, accounting for variables like solvent purity and stirring rates .

Data Presentation & Reproducibility Guidelines

-

Tables : Include processed data (e.g., kinetic constants, spectroscopic peaks) rather than raw measurements. For comparative studies, tabulate yields, selectivity, and reaction conditions (Table 1).

Table 1 : Catalytic Hydrogenation of this compound Under Varied ConditionsCatalyst Temp (°C) H₂ Pressure (bar) Conversion (%) Selectivity (%) Pd/C 50 10 92 88 Pt/Al₂O₃ 80 15 85 76 -

Statistical Analysis : Report uncertainties (e.g., ± SD) for triplicate measurements. Use t-tests or chi-square to validate significance (p < 0.05) .

-

Ethical Replication : Publish full synthetic protocols, including purification steps and instrument calibration details, to address reproducibility crises .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.